1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
CAS No.: 620604-10-6
Cat. No.: VC2805313
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620604-10-6 |
|---|---|
| Molecular Formula | C10H9ClN2O |
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | 1-(5-chloro-1-methylbenzimidazol-2-yl)ethanone |
| Standard InChI | InChI=1S/C10H9ClN2O/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2/h3-5H,1-2H3 |
| Standard InChI Key | WAHYUUVIMUBVPB-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=NC2=C(N1C)C=CC(=C2)Cl |
| Canonical SMILES | CC(=O)C1=NC2=C(N1C)C=CC(=C2)Cl |
Introduction
Chemical Properties and Structure
Molecular Structure and Characteristics
The structure of 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one consists of a benzimidazole ring system with three key modifications: a chlorine atom at the 5-position, a methyl group attached to one of the nitrogen atoms (specifically N1), and an acetyl (ethanone) group at the 2-position of the heterocyclic ring. This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential biological activity. The presence of the chlorine atom introduces electronegativity and potential halogen bonding capabilities, while the acetyl group provides a reactive carbonyl functionality that can participate in various chemical transformations.
| Parameter | Value |
|---|---|
| CAS Number | 620604-10-6 |
| Molecular Formula | C₁₀H₉ClN₂O |
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | 1-(5-chloro-1-methylbenzimidazol-2-yl)ethanone |
| Standard InChI | InChI=1S/C10H9ClN2O/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2/h3-5H,1-2H3 |
| InChIKey | WAHYUUVIMUBVPB-UHFFFAOYSA-N |
| Physical Form | Powder |
| Standard Purity | 95% |
Synthesis and Preparation Methods
Conventional Synthesis Pathways
The synthesis of 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one typically follows established organic chemistry procedures. The most common synthetic route involves the reaction of 5-chloro-1-methylbenzodiazole with ethanoyl chloride (acetyl chloride) or acetic anhydride in the presence of a base such as pyridine. This acylation reaction is typically conducted under reflux conditions to ensure complete conversion of reactants to products. The reaction proceeds through a nucleophilic attack of the heterocyclic nitrogen at the 2-position on the acylating agent, followed by the elimination of the leaving group to form the final product.
Alternative Synthetic Approaches
Applications in Medicinal Chemistry and Research
Role in Chemical Research
Beyond its potential biological applications, this compound serves as a valuable chemical intermediate in organic synthesis. The presence of the acetyl group provides a reactive handle for further chemical modifications, including condensation reactions, reductions, and nucleophilic additions. This versatility makes 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one a useful building block for the construction of more complex molecular scaffolds, particularly in the development of pharmaceutical candidates and specialized organic materials.
Context in 5-HT6 Receptor Research
Some research contexts suggest a potential connection between benzimidazole derivatives like 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one and research on 5-HT6 receptor ligands . The 5-HT6 receptor is a G protein-coupled receptor that responds to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and represents a target for potential treatments of cognitive disorders, including Alzheimer's disease and schizophrenia. While direct evidence of this specific compound's activity at 5-HT6 receptors is limited in the available research, the structural similarities to known 5-HT6 ligands suggest potential applications in this therapeutic area that merit further investigation.
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one have been identified and studied in various research contexts. A closely related compound is 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol, which differs only by the replacement of the carbonyl oxygen with a hydroxyl group . This alcohol derivative (molecular formula C₁₀H₁₁ClN₂O) has been documented in chemical databases with specific identification parameters, including predicted collision cross-section data for various adducts in mass spectrometry analysis .
Positional Isomers
Another significant related compound is 1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one, a positional isomer where the chlorine atom is located at the 6-position rather than the 5-position of the benzimidazole ring. This compound shares the same molecular formula (C₁₀H₉ClN₂O) and molecular weight (208.64 g/mol) as the 5-chloro variant but may exhibit different physicochemical properties and biological activities due to the altered position of the chloro substituent. The 6-chloro positional isomer is identified by CAS number 1145670-42-3, distinguishing it from the 5-chloro variant in chemical databases and regulatory contexts.
Compounds with Modified Substitution Patterns
Additional related compounds include 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-ol, which lacks the N-methyl group present in the title compound . This non-methylated variant (CAS 20033-96-9) maintains the 5-chloro substitution pattern but features both a hydroxyl group rather than a carbonyl and a free NH in the benzimidazole ring . These structural modifications would significantly alter the compound's hydrogen bonding capabilities and potentially its biological activity profile. The relationship between these various analogs provides valuable insights into structure-activity relationships within this chemical class.
Research Status and Future Directions
Current Research Limitations
Research on 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one appears to be limited, with relatively few published studies focusing specifically on this compound. This presents significant opportunities for further investigation into its chemical properties, biological activities, and potential applications. The current knowledge gaps include detailed pharmacological profiling, comprehensive toxicological assessment, and explorations of structure-activity relationships in comparison with structural analogs.
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